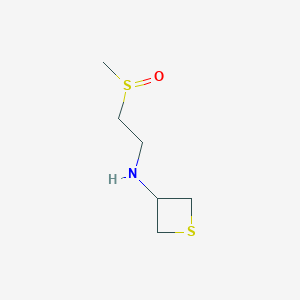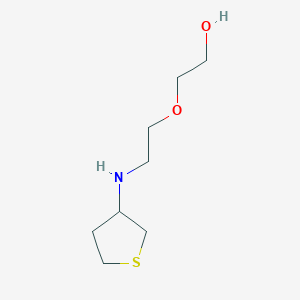
2-(2-((Tetrahydrothiophen-3-yl)amino)ethoxy)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((Tetrahydrothiophen-3-yl)amino)ethoxy)ethan-1-ol: is an organic compound with the chemical formula C6H15NO2 and a molecular weight of 133.19 g/mol . It is also referred to as hydroxychloroquine impurity 32 . The compound features an ethoxy group attached to the central ethanol backbone, with an amino group substituted on one of the ethoxy arms.
Métodos De Preparación
Synthetic Routes::
Laboratory Synthesis: While specific laboratory methods may vary, one common synthetic route involves the reaction of an appropriate alcohol (such as ethanol) with in the presence of acid catalysts.
Industrial Production: Industrial-scale synthesis typically employs more efficient and scalable processes. Unfortunately, detailed industrial methods for this specific compound are not widely available in the literature.
Laboratory: The reaction typically occurs under reflux conditions with acid catalysts.
Industrial: Industrial production methods may involve continuous flow processes or other optimized conditions.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction reactions may yield different derivatives.
Substitution: Substitution reactions can occur at the amino group or the ethoxy group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Alkylating agents or nucleophiles.
Oxidation: Hydroxylation or other functional group modifications.
Reduction: Formation of secondary or tertiary amines.
Substitution: Ethoxy group substitution products.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activity, including interactions with receptors or enzymes.
Medicine: May serve as a precursor or impurity in pharmaceutical research.
Industry: Employed in the development of specialty chemicals.
Mecanismo De Acción
The exact mechanism by which 2-(2-((Tetrahydrothiophen-3-yl)amino)ethoxy)ethan-1-ol exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms fully.
Propiedades
Fórmula molecular |
C8H17NO2S |
|---|---|
Peso molecular |
191.29 g/mol |
Nombre IUPAC |
2-[2-(thiolan-3-ylamino)ethoxy]ethanol |
InChI |
InChI=1S/C8H17NO2S/c10-3-5-11-4-2-9-8-1-6-12-7-8/h8-10H,1-7H2 |
Clave InChI |
FVUGPNSYOVNXHE-UHFFFAOYSA-N |
SMILES canónico |
C1CSCC1NCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



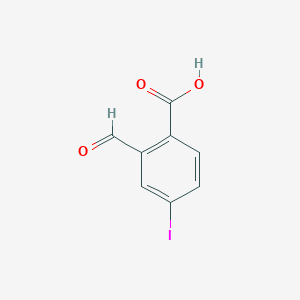

![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylicacid](/img/structure/B13009866.png)
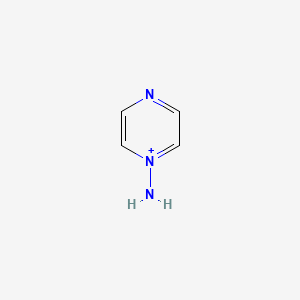

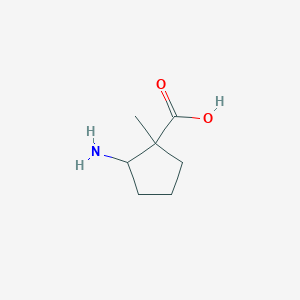

![6-Azabicyclo[3.2.0]hept-3-ene](/img/structure/B13009901.png)
![Ethyl 2-{4-[4-bromo-5-(dimethylcarbamoyl)thiazol-2-yloxy]phenoxy}propanoate](/img/structure/B13009902.png)
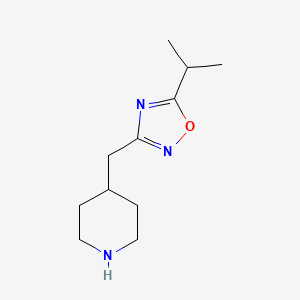
![3-Amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13009913.png)
